2-Methylcyclohexyl N-(1,1,1,3,3,3-hexafluoropropan-2-YL)carbamate
Description
2-Methylcyclohexyl N-(1,1,1,3,3,3-hexafluoropropan-2-YL)carbamate is a synthetic compound characterized by the presence of a cyclohexyl group substituted with a methyl group and a carbamate group attached to a hexafluoropropyl moiety
Properties
IUPAC Name |
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F6NO2/c1-6-4-2-3-5-7(6)20-9(19)18-8(10(12,13)14)11(15,16)17/h6-8H,2-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUGIBBUSYLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC(=O)NC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohexyl N-(1,1,1,3,3,3-hexafluoropropan-2-YL)carbamate typically involves the reaction of 2-methylcyclohexanol with hexafluoropropan-2-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification through distillation or recrystallization to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexyl N-(1,1,1,3,3,3-hexafluoropropan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the hexafluoropropyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
2-Methylcyclohexyl N-(1,1,1,3,3,3-hexafluoropropan-2-YL)carbamate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylcyclohexyl N-(1,1,1,3,3,3-hexafluoropropan-2-YL)carbamate involves its interaction with specific molecular targets. The hexafluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamate group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate: .
2-Methylcyclohexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea: .
2-Methylcyclohexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)amide: .
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexyl group, a methyl group, and a hexafluoropropyl carbamate moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
